molecular formula C11H9ClN2O B13316011 N-(4-chloroquinolin-6-yl)acetamide

N-(4-chloroquinolin-6-yl)acetamide

Cat. No.: B13316011
M. Wt: 220.65 g/mol
InChI Key: JVKLYDQQSVDOJP-UHFFFAOYSA-N
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Description

N-(4-chloroquinolin-6-yl)acetamide (CAS 352205-96-0) is a chloroquinoline derivative with the molecular formula C11H9ClN2O and a molecular weight of 220.66 . This compound serves as a valuable chemical intermediate and building block in medicinal chemistry research, particularly in the structural optimization of chloroquine derivatives . Recent scientific investigations have explored a series of novel aminochloroquine analogs, for which this compound is a key precursor, demonstrating significant potential in immunological and anti-inflammatory studies . These derivatives have exhibited promising immunosuppressive activities by effectively inhibiting Con A-induced T-cell and LPS-induced B-cell proliferation . Furthermore, select compounds synthesized from this core structure have shown potent inhibitory effects on the production of multiple pro-inflammatory cytokines, including IL-6, IL-1β, TNF-α, IL-17, and IFN-γ . This research highlights its utility in the pursuit of new treatments for immune disorders and inflammatory diseases . While early-stage research also explored similar compounds for antiviral applications against pseudo-virus models of SARS-CoV-2, the primary and most promising research value remains in the immunology domain . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper safety data sheets (SDS) should be consulted prior to use. Handling Note: This product may require cold-chain transportation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

N-(4-chloroquinolin-6-yl)acetamide

InChI

InChI=1S/C11H9ClN2O/c1-7(15)14-8-2-3-11-9(6-8)10(12)4-5-13-11/h2-6H,1H3,(H,14,15)

InChI Key

JVKLYDQQSVDOJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=CN=C2C=C1)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 4 Chloroquinolin 6 Yl Acetamide and Its Derivatives

Advanced Synthetic Routes to the N-(4-chloroquinolin-6-yl)acetamide Core Structure

The construction of the this compound scaffold involves sophisticated multi-step synthetic strategies, leveraging key chemical transformations to assemble the chloroquinoline and acetamide (B32628) moieties.

Multi-Step Synthesis Strategies Employing Defined Precursor Compounds

The synthesis of this compound and its derivatives often commences with commercially available or readily prepared precursors. A common approach involves the synthesis of a quinoline (B57606) core, followed by the introduction of the chloro and acetamide functionalities.

For instance, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, a related derivative, starts from the commercially available 4,7-dichloroquinoline (B193633). mdpi.com This highlights a general strategy where a pre-existing quinoline structure is modified.

In a different approach, the synthesis of N-[7-chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide begins with the synthesis of two key precursors: 4-azido-7-chloroquinoline and O-acetylenic acetaminophen. mdpi.com The 4-azido-7-chloroquinoline is prepared from 4,7-dichloroquinoline by reaction with sodium azide (B81097). mdpi.com This multi-step process, involving the preparation of defined precursors, allows for the controlled assembly of the final complex molecule.

Intramolecular Cyclization Approaches for the Quinoline Ring System

A fundamental step in many syntheses of quinoline derivatives is the construction of the quinoline ring itself through intramolecular cyclization reactions. The Gould-Jacobs reaction is a classic and important method that utilizes the thermal cyclization of an aniline (B41778) derivative with diethyl ethoxymethylidenemalonate to form the quinolin-4-one backbone. mdpi.com

A more contemporary example is the intramolecular cyclization of 3-amino-2-(2-chlorobenzoyl)acrylonitrile to yield a 3-cyano-4-quinolone, which is a key intermediate in the synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. researchgate.net Another key cyclization step is the base-catalyzed cyclization of an o-[(2-cyanovinyl)amino]benzoate in a t-BuONa/t-BuOH system to produce a 3-cyano-4-hydroxyquinoline. researchgate.net

The Camps cyclization is another versatile method that involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions. mdpi.com Furthermore, electrophilic cyclization of N-(2-alkynyl)anilines provides a route to various substituted quinolines. researchgate.net

Strategic Halogenation and Amidation Reactions for Chloroquinoline-Acetamide Assembly

The introduction of the chloro and acetamide groups at specific positions on the quinoline ring is a critical aspect of the synthesis. Chlorination is often achieved using reagents like phosphorus oxychloride (POCl₃). For example, a 3-cyano-4-quinolone intermediate is chlorinated with POCl₃ to give the final N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide product. researchgate.net

Amidation, the formation of the acetamide group, is typically carried out by reacting an amino-substituted quinoline with an acetylating agent. For instance, the synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide can be achieved by treating 6-amino-2-methylquinolin-4-ol with acetic anhydride.

The order of these reactions can be strategically important. In some syntheses, the acetamide group is introduced early on the aniline precursor before the quinoline ring is formed. In other cases, a late-stage acetylation of a 6-aminoquinoline (B144246) precursor is employed.

Derivatization Strategies for this compound Analogs

To explore the structure-activity relationships and develop new compounds with enhanced properties, the this compound core is often subjected to various derivatization strategies.

Systematic Modifications on the Quinoline Ring System

Systematic modifications of the quinoline ring are a common strategy to generate a library of analogs. This can involve the introduction of various substituents at different positions of the quinoline nucleus.

For instance, a series of 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives were synthesized to develop new antiprotozoal agents. rsc.org This involved modifying the substituent at the 4-position of the 7-chloroquinoline (B30040) core. Another example is the synthesis of 4-aryl-6-chloro-quinoline derivatives, where different aryl groups were introduced at the 4-position of the 6-chloroquinoline (B1265530) scaffold to evaluate their anti-hepatitis B virus activities. nih.gov

The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline involves the functionalization at both the C2 and C4 positions of the quinoline ring. mdpi.com This demonstrates how multiple positions on the quinoline ring can be selectively modified to create diverse analogs.

Interactive Data Table: Examples of Synthetic Transformations

Starting MaterialReagent(s)ProductTransformation Type
4,7-DichloroquinolineSodium azide, DMF4-Azido-7-chloroquinolineAzidation
3-Cyano-4-quinolonePOCl₃N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamideChlorination
6-Amino-2-methylquinolin-4-olAcetic anhydride, THFN-(4-hydroxy-2-methylquinolin-6-yl)acetamideAcetylation
o-[(2-cyanovinyl)amino]benzoatet-BuONa, t-BuOH3-Cyano-4-hydroxyquinolineIntramolecular Cyclization
4,7-dichloroquinoline 1-oxideBenzonitrile, H₂SO₄, CH₂Cl₂N-(4,7-dichloroquinolin-2-yl) benzamideC2 Functionalization (Amide formation)
N-(4,7-dichloroquinolin-2-yl) benzamideMorpholine, K₂CO₃, DMFN-(7-chloro-4-morpholinoquinolin-2-yl) benzamideC4 Functionalization (Amination)

Substitutions and Linker Variations on the Acetamide Side Chain

Modifications of the acetamide side chain of this compound are a key strategy to modulate the physicochemical properties and biological activity of the resulting molecules. These modifications often involve the introduction of different substituents on the acetamide nitrogen or variations in the linker connecting the acetamide group to other chemical moieties.

A common synthetic route involves the initial preparation of a chloroacetylated aminobenzothiazole, which is then reacted with a hydrazine (B178648) derivative. This intermediate can then be coupled with a substituted 4,7-dichloroquinoline to yield the final products. This modular approach allows for the introduction of diversity at the acetamide portion of the molecule. For instance, a series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives has been synthesized through a sequential reaction involving 2-aminobenzothiazole (B30445), chloroacetyl chloride, hydrazine hydrate (B1144303), and 4,7-dichloroquinoline. semanticscholar.orgresearchgate.net

In other work, chloroquinoline-acetamide hybrids have been prepared where a piperazine (B1678402) ring serves as a linker between the chloroquinoline core and the acetamide group. The synthesis of these compounds typically starts with the reaction of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) with various substituted 2-chloro-N-phenylacetamides. This method allows for the introduction of a wide array of substituents on the terminal phenyl ring of the acetamide moiety. rsc.org

The following table showcases a selection of synthesized derivatives with variations on the acetamide side chain, highlighting the diversity achievable through these synthetic methodologies.

Compound IDLinkerAcetamide N-SubstituentReference
A7 Piperazine4-Fluorophenyl rsc.org
A8 Piperazinep-Tolyl rsc.org
A12 Piperazineo-Tolyl rsc.org
5b Hydrazine6-Nitrobenzo[d]thiazol-2-yl semanticscholar.orgresearchgate.net
5c Hydrazine6-Chlorobenzo[d]thiazol-2-yl semanticscholar.orgresearchgate.net
5d Hydrazine6-Methylbenzo[d]thiazol-2-yl semanticscholar.orgresearchgate.net
5g Hydrazine4-Methoxybenzo[d]thiazol-2-yl semanticscholar.orgresearchgate.net

Design of Hybrid Molecules Incorporating Additional Pharmacophoric Units

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, has been extensively applied to the this compound scaffold. This approach aims to create novel chemical entities with potentially enhanced or synergistic biological activities. A variety of heterocyclic moieties, including triazoles, sulfonamides, pyrimidines, piperazines, and benzothiazoles, have been incorporated into the quinoline framework.

Triazoles: The 1,2,3-triazole ring, often introduced via "click chemistry," is a popular choice for linking the quinoline core to other fragments. For example, a multi-target directed ligand, 1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, was rationally designed and synthesized, showcasing the integration of a triazole moiety with a chloroquinoline core. nih.gov

Sulfonamides: Quinoline-sulfonamide hybrids have been designed and synthesized, often by reacting a substituted 4-chloroquinoline (B167314) with an appropriate aminobenzenesulfonamide. nih.gov These efforts have led to the development of novel 4-aminoquinoline-based sulfonamides. In some designs, the sulfonamide functionality is attached to the quinoline core through various linkers to explore structure-activity relationships. nih.govresearchgate.netmdpi.com

Pyrimidines: Hybrid molecules combining the 4-aminoquinoline (B48711) pharmacophore with a pyrimidine (B1678525) ring have been synthesized and evaluated. nih.gov These syntheses often involve the coupling of a suitably functionalized 4-aminoquinoline with a chloropyrimidine derivative. The pyrimidine scaffold itself is a well-known pharmacophore, and its combination with the quinoline ring system has yielded compounds with interesting biological profiles. nih.govnih.govmdpi.com

Piperazines: The piperazine moiety is frequently used as a versatile linker to connect the quinoline core with other pharmacophoric groups. organic-chemistry.orgijpras.comresearchgate.netnih.gov For instance, novel quinoline-piperazine hybrids have been synthesized where the piperazine ring is attached to the C4 position of the quinoline and further derivatized with other chemical entities. organic-chemistry.org

Benzothiazoles: Benzothiazole (B30560) derivatives have been hybridized with the quinoline scaffold. One synthetic approach involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by reaction with hydrazine hydrate and subsequent coupling with 4,7-dichloroquinoline to produce N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives. semanticscholar.orgresearchgate.net In other work, quinoline-urea-benzothiazole hybrids have been synthesized by coupling N-(benzothiazole-2-yl)-1H-imidazole-1-carboxamides with N-(7-chloro-4-quinolinyl)-diamines. nih.gov

The table below presents examples of hybrid molecules based on the chloroquinoline scaffold.

Hybrid MoietySynthetic ApproachExample CompoundReference
Triazole Rational design and multi-step synthesis1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide nih.gov
Sulfonamide Reaction of 4-chloroquinoline with aminobenzenesulfonamide2-((6-Chloroquinolin-4-yl)amino)benzenesulfonamide nih.gov
Pyrimidine Coupling of 4-aminoquinoline with chloropyrimidineN-(7-chloro-quinolin-4-yl)-N'-[2-(4-ethyl-piperazin-1-yl)-6-methyl-pyrimidin-4-yl]-propane-1,3-diamine nih.gov
Piperazine Nucleophilic substitution of 4-chloroquinoline with piperazine derivatives2,4,6-substituted quinoline conjugated piperazine coupled sulfonamides organic-chemistry.org
Benzothiazole Multi-step synthesis involving coupling of benzothiazole and quinoline moietiesN-(Benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide semanticscholar.orgresearchgate.net

Catalytic Approaches in this compound Synthesis and Derivatization

Modern catalytic methods offer powerful tools for the synthesis and functionalization of complex molecules like this compound. Transition metal-catalyzed reactions, in particular, have enabled the efficient formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, facilitating the creation of diverse molecular architectures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has become an invaluable tool for the modular synthesis of complex molecules. organic-chemistry.org This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining an azide and a terminal alkyne with high efficiency and selectivity under mild reaction conditions. nsf.govnih.govnih.gov The CuAAC reaction is characterized by its high yield, wide substrate scope, and tolerance of numerous functional groups, making it ideal for the late-stage functionalization of complex scaffolds. organic-chemistry.org

In the context of this compound derivatization, CuAAC can be employed to link the quinoline core to a wide variety of other molecules. This typically involves the introduction of either an azide or an alkyne functionality onto the this compound scaffold, which can then be "clicked" with a complementary reaction partner. For example, the synthesis of 1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole derivatives strongly suggests the use of a CuAAC reaction between a 4-azido-7-chloroquinoline and a terminal alkyne. nih.gov This approach allows for the rapid generation of libraries of triazole-containing quinoline derivatives for various screening purposes. nih.govnih.gov

The general mechanism of the CuAAC involves the in-situ formation of a copper(I) acetylide, which then reacts with an azide in a stepwise manner to form a six-membered cupracycle intermediate. This intermediate then undergoes ring contraction and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. organic-chemistry.org

Exploration of Other Transition Metal Catalysis for C-N and C-C Bond Formation

Beyond copper, other transition metals such as palladium, rhodium, and ruthenium have been instrumental in developing novel methods for C-N and C-C bond formation on quinoline-based structures. These catalytic systems provide access to a broader range of chemical transformations.

Palladium-catalyzed reactions are widely used for cross-coupling reactions to form C-C and C-N bonds. For instance, palladium-catalyzed carbonylative cyclization reactions of 2-iodoanilines and terminal alkynes provide an efficient route to 4-quinolone structures. nih.gov Heck coupling reactions, catalyzed by palladium, have also been employed in the synthesis of quinolin-2(1H)-ones from iodo-substituted pivaloylaminobenzenes and methyl acrylate. nih.gov These methods, while not directly starting from this compound, demonstrate the power of palladium catalysis in constructing the core quinoline ring system, which can then be further elaborated.

Rhodium-catalyzed reactions have emerged as powerful tools for C-H amination, allowing for the direct formation of C-N bonds without the need for pre-functionalized starting materials. nih.govprinceton.eduresearchgate.net For example, rhodium(III)-catalyzed ortho-C-H amination of N-pentafluorophenylbenzamides with free secondary amines has been reported, showcasing a method for direct C-N bond formation on an aromatic ring directed by an amide group. nih.gov Such strategies could potentially be applied to the quinoline ring of this compound for direct functionalization.

Ruthenium-catalyzed reactions have been utilized for the synthesis of quinolines and the transformation of amides. Ruthenium complexes have been shown to catalyze the synthesis of quinolines from anilines and various coupling partners through amine exchange reactions or deaminative coupling. nsf.govlookchemmall.comresearchgate.net Furthermore, ruthenium(II) carbonyl complexes can catalyze the one-pot conversion of aldehydes to primary amides, a transformation relevant to the synthesis of the acetamide side chain. nih.gov Ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes has also been achieved, demonstrating C-H functionalization directed by a quinoline-based group. nih.gov These catalytic approaches highlight the potential for the development of novel synthetic routes to this compound derivatives.

Spectroscopic and Computational Characterization of N 4 Chloroquinolin 6 Yl Acetamide and Analogs

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual atoms.

¹H NMR: In the ¹H NMR spectrum of N-(4-chloroquinolin-6-yl)acetamide, distinct signals are expected for the aromatic protons of the quinoline (B57606) ring, the amide proton (N-H), and the methyl protons of the acetamide (B32628) group. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns being highly sensitive to the substitution pattern on the quinoline core. For the parent 4-chloroquinoline (B167314), protons resonate at specific shifts in a CDCl₃ solvent spectrabase.com. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being dependent on solvent and concentration, while the methyl (CH₃) protons of the acetyl group will present as a sharp singlet in the upfield region (around δ 2.0-2.5 ppm).

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show signals for the nine carbons of the chloroquinoline ring and the two carbons of the acetamide group. Quinoline derivatives exhibit characteristic shifts, with carbons adjacent to the nitrogen or chlorine atoms being significantly influenced researchgate.net. The carbonyl carbon (C=O) of the amide group is typically found in the highly deshielded region of the spectrum (δ 165-180 ppm), while the methyl carbon appears at the opposite end (δ 20-30 ppm) wisc.edu. Studies on related acetamide and quinoline compounds provide a basis for assigning these chemical shifts rsc.orgchemicalbook.comresearchgate.netdergipark.org.tr.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. COSY experiments establish correlations between coupled protons, helping to trace the connectivity within the quinoline ring system. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations. These techniques are crucial for differentiating between isomeric structures and confirming the precise location of substituents on the quinoline scaffold nih.govmendeley.com.

Table 1: Predicted NMR Data for this compound

Technique Functional Group Predicted Chemical Shift (δ, ppm)
¹H NMR Aromatic-H (Quinoline)7.0 - 9.0
Amide N-HVariable, broad
Methyl (-CH₃)~2.2
¹³C NMR Aromatic-C (Quinoline)110 - 155
Carbonyl (C=O)168 - 172
Methyl (-CH₃)~25

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Key vibrations include:

N-H Stretch: A moderate to sharp absorption band for the amide N-H group, typically appearing in the range of 3200-3400 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group (Amide I band) of the acetamide moiety is expected between 1650 and 1700 cm⁻¹.

C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region arise from the stretching vibrations of the C=C and C=N bonds within the quinoline ring.

C-Cl Stretch: The vibration for the carbon-chlorine bond is typically found in the fingerprint region, generally between 600 and 800 cm⁻¹ dergipark.org.tr.

Spectroscopic data from analogous compounds like N-(4-chlorophenyl)acetamide and various chloroquinolines confirm these expected frequency ranges researchgate.netdergipark.org.trnist.govspectrabase.com.

Table 2: Characteristic IR Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amide (N-H)Stretch3200 - 3400
Aromatic (C-H)Stretch3000 - 3100
Aliphatic (C-H)Stretch2850 - 2960
Carbonyl (C=O)Stretch (Amide I)1650 - 1700
Quinoline RingC=C & C=N Stretch1450 - 1620
Chloroalkane (C-Cl)Stretch600 - 800

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring system in this compound constitutes an extensive chromophore. Consequently, its UV-Vis spectrum is expected to display multiple absorption bands, primarily corresponding to π→π* transitions. Studies on 4-chloroquinoline and 6-chloroquinoline (B1265530) show characteristic absorptions in the ultraviolet region, typically between 200 and 350 nm dergipark.org.trnist.govnist.gov. The presence of the acetamide group may cause a slight shift (bathochromic or hypsochromic) in these absorption maxima (λ_max) compared to the unsubstituted chloroquinoline core researchgate.net.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound.

Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental formula (C₁₁H₉ClN₂O) of this compound. The exact mass is a critical piece of data for identifying a newly synthesized compound.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS), often coupled with electrospray ionization (ESI), is used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include the loss of an acetyl radical (•COCH₃) or ketene (B1206846) (CH₂=C=O) from the parent ion, as well as cleavages of the amide bond, leading to the formation of a 6-amino-4-chloroquinoline ion. The mass spectrum of the 4-chloroquinoline fragment itself is well-documented nist.govnih.gov. Data from related sulfonamide-quinoline derivatives also show predictable fragmentation patterns that aid in structural confirmation researchgate.net.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and torsional angles within the molecule. For this compound, a single-crystal X-ray analysis would confirm the planarity of the quinoline ring system and determine the conformation of the acetamide substituent relative to the ring. Furthermore, it would reveal crucial details about the intermolecular interactions in the solid state, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, and potential π-π stacking between the quinoline rings. While a published crystal structure for this compound was not found, this technique remains the gold standard for unambiguous solid-state structural proof for analogous compounds researchgate.net.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons. While this compound itself is a diamagnetic molecule (no unpaired electrons) and thus EPR-silent, the technique is invaluable for studying its paramagnetic metal complexes rsc.org.

When this compound acts as a ligand to form complexes with paramagnetic metal ions (e.g., Cu(II), Fe(III), Co(II), Mn(II)), EPR spectroscopy can provide detailed information about the electronic structure and coordination environment of the metal center researchgate.net. The analysis of the EPR spectrum yields parameters such as g-values and hyperfine coupling constants. These parameters are sensitive to the geometry of the complex (e.g., octahedral, tetrahedral), the type of donor atoms coordinating to the metal, and the nature of the metal-ligand bond researchgate.netrsc.org.

Theoretical and Computational Chemistry Investigations

The synergy between experimental work and computational modeling has become a cornerstone of modern chemical research. For quinoline derivatives, theoretical studies offer a powerful lens to inspect molecular architecture and electronic properties that are otherwise difficult to probe.

Density Functional Theory (DFT) Calculations for Optimized Geometric and Electronic Structures

Density Functional Theory (DFT) stands as a principal method for investigating the quantum mechanical properties of molecules. vulcanchem.com By employing functionals like B3LYP with basis sets such as 6-31+G(d,p), researchers can accurately predict the optimized geometry of quinoline-based compounds. vulcanchem.commdpi.comnih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. For the quinoline core, the computed bond lengths and angles generally show strong agreement with experimental data, validating the chosen theoretical model. nih.gov This foundational analysis is critical for understanding the molecule's three-dimensional structure and strain.

Table 1: Representative Optimized Geometric Parameters for a Quinoline Core (Note: This table is illustrative, based on general findings for quinoline derivatives, as specific data for this compound is not available in the cited literature.)

ParameterBond/AngleCalculated Value
Bond LengthC2-C3~1.37 Å
Bond LengthC9-N1~1.38 Å
Bond AngleC2-C3-C4~120°
Bond AngleC8-C9-N1~118°
Dihedral AngleC2-C3-C4-C10~0° (indicating planarity)

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is instrumental in describing the chemical reactivity and kinetic stability of a molecule. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. researchgate.net In quinoline derivatives, the distribution of HOMO and LUMO densities reveals the regions susceptible to electrophilic and nucleophilic attack. Typically, the HOMO is spread over the quinoline ring system, while the LUMO may be localized on specific regions, influenced by substituent groups. The energy of these orbitals and their gap can be precisely calculated using DFT methods. vulcanchem.comresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Quinoline Derivative (Note: This table is illustrative, based on general findings for quinoline derivatives, as specific data for this compound is not available in the cited literature.)

Molecular OrbitalEnergy (eV)
HOMO~ -6.6 eV
LUMO~ -1.8 eV
HOMO-LUMO Gap (ΔE) ~ 4.8 eV

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic reactions. The MEP surface is color-coded to denote different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the acetamide group, indicating their role as hydrogen bond acceptors. The hydrogen atom of the amide group would exhibit a positive potential, highlighting its hydrogen-bond donor capability.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra (UV-Vis) of molecules. vulcanchem.comresearchgate.net By calculating the excitation energies and oscillator strengths, TD-DFT can forecast the absorption wavelengths (λmax). researchgate.net These theoretical spectra can then be compared with experimental data to confirm the molecular structure and understand the nature of electronic transitions. The primary electronic transitions in quinoline derivatives often correspond to π→π* transitions within the aromatic system. vulcanchem.com

Furthermore, DFT calculations are employed to predict vibrational spectra (infrared and Raman). The calculated harmonic vibrational frequencies, after appropriate scaling, generally show good agreement with experimental FT-IR and Raman spectra, aiding in the assignment of vibrational modes to specific functional groups within the molecule. nih.gov

Structure Activity Relationship Sar Studies of N 4 Chloroquinolin 6 Yl Acetamide Derivatives

Elucidating Key Pharmacophoric Features for Biological Activity

The biological activity of N-(4-chloroquinolin-6-yl)acetamide derivatives is intricately linked to their three-dimensional structure and the specific arrangement of their chemical groups. SAR studies systematically investigate how modifications to different parts of the molecule influence its interaction with biological targets.

Influence of the Halogenation Pattern and Position on the Quinoline (B57606) Nucleus

The presence and position of halogen atoms on the quinoline core are critical determinants of biological activity. The 4-chloro substitution on the quinoline ring is a recurring feature in many biologically active derivatives. Studies on related quinoline compounds have demonstrated that the nature and placement of halogens can significantly alter a compound's properties. For instance, in a series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives, the specific chlorination pattern was found to be crucial for their anti-hepatitis B virus activity. nih.gov

The introduction of halogens can impact a molecule's lipophilicity, electronic distribution, and ability to form halogen bonds, all of which can affect how it binds to a target protein. While the core this compound structure specifies a chlorine at the 4-position, further halogenation at other positions on the quinoline ring could modulate activity. For example, studies on other quinoline derivatives have shown that moving or adding halogen substituents can lead to variations in cytotoxic or antimicrobial effects. acs.org

The Role of the Acetamide (B32628) Linker and its Varied Substituents

The acetamide linker (-NH-C(O)-CH₃) at the 6-position of the quinoline ring serves as a crucial bridge and a point for further molecular elaboration. The amide group itself can participate in hydrogen bonding interactions with biological targets. researchgate.net Modifications to the acetyl group can lead to significant changes in biological potency.

Modification of Acetamide Linker Observed Impact on Biological Activity
Variation of substituents on the acetyl groupCan significantly alter binding affinity and efficacy.
Introduction of aromatic or heterocyclic ringsMay lead to enhanced potency through additional binding interactions.
Alteration of the linker length or flexibilityCan optimize the orientation of the molecule within the target's binding site.

Impact of Incorporated Nitrogen-Containing Heterocycles (e.g., piperazine (B1678402), triazole, pyrimidine) on Biological Potency

Piperazine: The piperazine ring is a common motif in many pharmacologically active compounds and is known to be a versatile scaffold for introducing a wide range of substituents. nih.gov Its incorporation can increase water solubility and provide a handle for further structural modifications aimed at optimizing potency and selectivity. nih.gov

Triazole: The 1,2,3-triazole ring, often introduced via "click chemistry," is a bioisostere for an amide bond and can participate in hydrogen bonding and dipole-dipole interactions. Hybrid molecules combining quinoline and triazole moieties have demonstrated a broad spectrum of biological activities, including anticancer and antimalarial effects. mdpi.com

Pyrimidine (B1678525): As a fundamental component of nucleic acids, the pyrimidine ring is a well-established pharmacophore in medicinal chemistry. nih.gov Fusing or linking a pyrimidine ring to the quinoline core can lead to compounds with potent and diverse biological activities. researchgate.net

Heterocycle Potential Contribution to Biological Potency
PiperazineEnhances solubility, provides a point for further substitution. nih.gov
TriazoleActs as a stable linker and can form key hydrogen bonds. mdpi.com
PyrimidineA recognized pharmacophore that can interact with various biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. This computational approach is invaluable for understanding the underlying mechanisms of action and for designing new, more potent analogs.

Statistical Correlations between Structural Descriptors and Observed Biological Outcomes

QSAR studies involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then used to build mathematical models that relate them to the observed biological activity, often expressed as an IC₅₀ or EC₅₀ value. nih.gov

Multiple Linear Regression (MLR) is a commonly used statistical method in QSAR to develop a linear equation that describes the relationship between the descriptors and the biological response. nih.gov The quality and predictive power of a QSAR model are assessed using various statistical parameters, including the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the root mean square error (RMSE). nih.govnih.gov A robust QSAR model can provide insights into which structural features are most important for activity.

Development of Predictive Models for the Design of Novel this compound Analogs

A well-validated QSAR model can be a powerful tool for the virtual screening and design of novel this compound analogs with enhanced biological activity. nih.gov By using the established mathematical relationship, the activity of yet-to-be-synthesized compounds can be predicted, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov This in silico approach can significantly reduce the time and cost associated with drug discovery. researchgate.net

The insights gained from the QSAR model, such as the optimal values for specific descriptors, can guide the rational design of new derivatives. For example, if the model indicates that a higher value for a particular descriptor related to hydrophobicity is beneficial for activity, chemists can focus on synthesizing analogs with more lipophilic substituents. This iterative process of design, prediction, and synthesis is a cornerstone of modern medicinal chemistry.

In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific research on the conformational analysis and bioactive conformation of the chemical compound this compound. Despite extensive searches for data pertaining to its structure-activity relationship (SAR), energy minimization, and receptor binding properties, no dedicated studies detailing these aspects could be identified.

While the quinoline scaffold, a core component of this compound, is a well-studied pharmacophore present in numerous biologically active compounds, research has not yet focused on the specific conformational characteristics of this particular derivative. The precise three-dimensional arrangement of a molecule (its conformation) is critical in determining how it interacts with biological targets such as enzymes and receptors, and is a cornerstone of rational drug design.

The requested in-depth analysis, structured to explore the nuances of its molecular geometry and binding potential, cannot be completed at this time due to the absence of foundational research. The specific subsections, which were intended to detail findings from energy minimization and conformational sampling to identify stable geometries and preferred ligand conformations for receptor binding, remain speculative without experimental or computational data.

For a scientifically rigorous article on the conformational analysis of this compound to be written, the following research would be necessary:

Computational Modeling: Theoretical studies employing methods such as Density Functional Theory (DFT) or molecular mechanics to calculate the potential energy surface of the molecule and identify its low-energy, stable conformations.

X-ray Crystallography: Experimental determination of the solid-state structure of the compound, which would provide definitive information about its conformation in the crystalline form.

NMR Spectroscopy: Solution-state conformational analysis using advanced Nuclear Magnetic Resonance techniques to understand the molecule's geometry and dynamics in a biologically relevant medium.

Molecular Docking and Dynamics Simulations: In silico studies to predict the binding mode and affinity of this compound with various biological targets, thereby identifying its likely bioactive conformation.

Until such research is conducted and published in peer-reviewed scientific journals, a detailed and authoritative article on the structure-activity relationship and conformational analysis of this compound, as per the specified outline, cannot be produced. The scientific community's exploration of the vast chemical space of quinoline derivatives has yet to extend to this specific compound in the depth required.

No Publicly Available Data on the Biological Activity of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific data on the mechanistic investigations or biological activity of the chemical compound this compound against a range of specified enzyme targets has been found in the public domain.

While the broader classes of quinoline and quinazoline (B50416) derivatives, to which this compound belongs, are known to contain compounds with significant biological activities, information on this particular molecule is absent. For instance, various quinoline-based compounds have been investigated as potential inhibitors of kinases such as EGFR and Src, and as antibacterial agents targeting DNA gyrase. Similarly, quinazoline scaffolds are present in some known HDAC inhibitors.

However, the specific combination of a 4-chloroquinoline (B167314) core with an acetamide group at the 6-position has not been the subject of published research in the context of the requested enzyme targets. This lack of available data makes it impossible to construct a scientifically accurate and informative article detailing its enzyme inhibition kinetics and molecular mechanisms of action as outlined in the initial request.

Therefore, any attempt to generate the requested article would be based on speculation rather than empirical evidence, which would not meet the required standards of scientific accuracy. Further research would be needed to synthesize this compound and evaluate its biological properties to provide the data necessary for such an analysis.

Mechanistic Investigations of Biological Activity of N 4 Chloroquinolin 6 Yl Acetamide and Analogs

Molecular Mechanisms of Action

DNA Binding, Intercalation, and Interference with DNA Synthesis

The planar aromatic ring system characteristic of quinoline (B57606) derivatives is a well-known pharmacophore for DNA interaction. These molecules can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This action can physically obstruct the machinery of DNA replication and transcription, leading to cytotoxic effects.

Studies on chloroquine (B1663885), a classic 4-aminoquinoline (B48711) antimalarial, have confirmed its activity as a DNA intercalator. nih.gov Using a combination of optical tweezers, atomic force microscopy, and calorimetric techniques, researchers have characterized this interaction in detail. Chloroquine was shown to intercalate into double-stranded DNA (dsDNA) with a dissociation constant (KD) of approximately 200 µM in physiological salt conditions. nih.gov Each intercalation event extends the DNA duplex by about 0.29 nm. nih.gov This binding stabilizes the DNA structure, increasing its melting temperature. nih.gov

Other research on novel synthesized quinoline derivatives has also demonstrated significant DNA binding activity. For instance, a study on 4-(2-hydroxyquinolin-3-yl)-6-phenyl-5,6-dihydropyrimidin derivatives reported strong binding to calf thymus DNA (CT-DNA), with binding constants (Kb) in the range of 3.8 x 105 M-1 to 4.3 x 105 M-1. nih.gov Such interactions are typically confirmed by spectroscopic methods, which show a shift in the compound's absorption wavelength upon binding to DNA (bathochromic shift) and a decrease in absorption intensity (hypochromism). nih.gov While specific binding data for N-(4-chloroquinolin-6-yl)acetamide is not available, its structural similarity to these known DNA-interacting agents suggests it likely shares this mechanism of action.

Table 1: DNA Binding Affinity of Selected Quinoline Analogs

Compound/Analog Method Binding Constant (Kb or KD) Reference
Chloroquine Optical Tweezers, ITC KD ~ 200 µM nih.gov
4-(2-hydroxyquinolin-3-yl)-6-phenyl-5,6-dihydropyrimidin-2-thione (2a) Electronic Spectra Kb = 4.3 x 105 M-1 nih.gov

Inhibition of Cellular Processes, including Cell Growth and Colony Formation

A primary consequence of the mechanistic actions described above, such as interference with essential enzymes and DNA synthesis, is the inhibition of cell proliferation and survival. These effects are commonly quantified using in vitro assays for cell growth and colony formation.

The clonogenic or colony formation assay is a stringent test of a compound's cytotoxic or cytostatic effects, as it measures the ability of a single cell to undergo the multiple rounds of division necessary to form a visible colony. mdpi.com Numerous studies have demonstrated the efficacy of quinoline and quinazoline (B50416) derivatives in inhibiting cell growth and colony formation across various cancer cell lines.

For example, a series of novel 1,4-naphthoquinone/4-quinolone hybrids demonstrated significant inhibition of colony formation in MCF-7 and MDA-MB-231 breast cancer cell lines at a concentration of 25 µM. nih.gov Similarly, a study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which are structurally related to the subject compound, identified derivatives with potent antiproliferative activity against colon carcinoma (HCT-116) and colorectal adenocarcinoma (Caco-2) cells, with IC50 values in the low micromolar range. researchgate.net One derivative, compound 18 , showed an IC50 of 3.3 µM against HCT-116 cells, while compound 19 had an IC50 of 5.3 µM against the same cell line. researchgate.net Another analog, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) , exhibited potent activity against A549 (lung), AGS (gastric), and HepG2 (liver) cancer cells with IC50 values of 3.68 µM, 1.73 µM, and 2.04 µM, respectively. nih.gov

These findings highlight the potential of the 6-substituted-4-chloroquinoline scaffold as a basis for developing effective anti-cancer agents that suppress fundamental cellular processes like growth and colony formation.

Table 2: Antiproliferative and Colony Formation Inhibition by Quinoline/Quinazoline Analogs

Compound/Analog Cell Line Assay Result (IC50 or % Inhibition) Reference
Naphthoquinone/4-quinolone hybrids (11a-f) MCF-7, MDA-MB-231 Colony Formation Significant reduction at 25 µM nih.gov
N-(4-chlorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (18) HCT-116 Antiproliferative IC50 = 3.3 µM researchgate.net
N-(4-bromophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (19) HCT-116 Antiproliferative IC50 = 5.3 µM researchgate.net
2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) AGS (gastric cancer) Antiproliferative IC50 = 1.73 µM nih.gov

Specific Antimalarial Mechanisms, including Inhibition of Hemozoin Formation

The quinoline core is the foundational structure for some of the most important antimalarial drugs in history, including chloroquine. A primary target for these compounds is the detoxification of heme within the malaria parasite, Plasmodium falciparum. During its life cycle stage within human red blood cells, the parasite digests vast quantities of hemoglobin, releasing toxic-free heme (ferriprotoporphyrin IX). nih.gov To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline pigment called hemozoin. nih.govumich.edu

The inhibition of hemozoin formation is a validated and crucial mechanism of antimalarial action. umich.edu Quinoline-based drugs are thought to accumulate in the parasite's acidic digestive vacuole, the site of hemoglobin digestion and hemozoin formation. dntb.gov.ua There, they are believed to bind to free heme, forming a complex that prevents the heme from being incorporated into the growing hemozoin crystal. nih.gov This leads to a buildup of toxic, unsequestered heme, which damages parasite membranes and leads to its death. researchgate.net

Numerous in vitro assays have been developed to screen for compounds that inhibit this process, often using the formation of synthetic hemozoin (β-hematin) as a proxy. nih.govdntb.gov.ua Studies consistently show that 4-aminoquinolines like chloroquine are potent inhibitors in these assays. dntb.gov.ua The activity of these compounds is often dependent on factors like pH, with inhibition being more effective at or above a certain threshold pH within the parasite's vacuole. dntb.gov.ua Given that this compound shares the essential 4-chloroquinoline (B167314) scaffold, it is highly probable that it exerts its antimalarial activity, at least in part, through this well-established mechanism of hemozoin formation inhibition.

Modulation of Gene Expression and Cytokine Generation

Beyond direct cytotoxicity, bioactive compounds can exert more subtle effects by altering cellular signaling pathways and the expression of specific genes. This can include the modulation of cytokines, which are proteins crucial for cell signaling, particularly in the immune system.

While direct studies on the gene expression or cytokine profiles induced by this compound are limited, research on other acetamide-containing compounds suggests this is a plausible mechanism. For instance, the compound N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (B32628) was found to be an orally active immunomodulator. nih.gov In studies involving mice with tumors, this compound augmented the response of lymphocytes to tumor cells and enhanced the tumor-inhibitory effects of macrophages. nih.gov Mechanistically, it was found that macrophages and lymphocytes from treated mice released significantly more Interleukin-1 (IL-1) and IL-2-like factors in culture, indicating a direct impact on cytokine generation. nih.gov

Role in Oxidative Stress and Free Radical Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates, is implicated in numerous diseases. Many chemical compounds can influence this balance, either by generating ROS or by acting as antioxidants that neutralize them.

The potential for acetamide derivatives to possess antioxidant activity has been explored. A study of novel acetamide derivatives reported their ability to act as antioxidants in vitro. nih.gov Their activity was confirmed by their capacity to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical and to reduce the production of ROS and nitric oxide (NO) in stimulated macrophage cells. nih.gov Similarly, other studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay have demonstrated the antioxidant potential of various flavonoid acetamide derivatives, with some compounds showing significant activity. mdpi.com

These studies indicate that the acetamide functional group, in various molecular contexts, can contribute to antioxidant and free radical scavenging properties. This suggests a potential role for this compound in modulating oxidative stress, which could be a component of its broader biological effects, although direct experimental validation is required.

Ligand-Receptor Interaction Studies through Computational Modeling

Computational modeling, particularly molecular docking, is a powerful tool used to predict and analyze the interaction between a small molecule (ligand) and its biological target (receptor) at a molecular level. nih.gov This approach helps in understanding the binding mode, identifying key interacting amino acid residues, and estimating the binding affinity, thereby guiding the rational design of more potent and selective drugs.

The quinoline and quinazoline scaffolds are frequently subjected to such in silico studies. For example, molecular docking of a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides into the ATP-binding site of the PI3Kα enzyme revealed that these derivatives could occupy the binding pocket and form important interactions with key residues. researchgate.net In another study, new derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide were synthesized and evaluated for anticancer activity. Molecular docking studies demonstrated that the most active compounds fit well within the binding pocket of the target, and these computational results correlated with the experimental anticancer potency.

These studies typically reveal key interactions such as:

Hydrogen bonds: Formed between hydrogen bond donors/acceptors on the ligand and residues in the protein's active site (e.g., with backbone carbonyls or amino acid side chains).

Hydrophobic interactions: Occur between the nonpolar regions of the ligand (like aromatic rings) and hydrophobic pockets within the receptor.

Salt bridges: Ionic interactions between charged groups on the ligand and oppositely charged amino acid residues.

While a specific docking study for this compound was not identified in the reviewed literature, the extensive application of these methods to its close analogs confirms the utility of computational modeling in elucidating the potential protein targets and binding interactions for this class of compounds. researchgate.net

Molecular Docking Simulations for Prediction of Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of this compound and its analogs, docking simulations have been instrumental in elucidating potential binding modes within various protein targets, thereby guiding the rational design of more potent inhibitors.

A notable application of this technique was in the discovery of novel PI3Kα inhibitors. nih.gov Researchers performed a docking-based virtual screening using the 4L2Y_A PI3Kα crystal structure as the receptor model. nih.gov This approach led to the identification of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives, which are structural analogs of this compound. The simulations successfully predicted the binding poses of these compounds within the ATP-binding site of the enzyme, providing a basis for understanding their inhibitory activity. nih.gov

In a different therapeutic area, molecular docking was employed to investigate the antiprotozoal potential of quinoline-acetamide derivatives against Entamoeba histolytica. researchgate.net A series of 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)hydrazineylidene)methyl)-1H-indol-1-yl)acetamide derivatives were designed and docked into the active site of the E. histolytica galactose/N-acetyl-D-galactosamine-inducible lectin (EhGalNAc), a crucial protein for parasite adhesion. The docking studies revealed that these compounds could fit within the lectin's binding pocket, with the most potent compounds showing the most favorable binding energies. For instance, compound QC4, a highly active derivative, registered a binding free energy of -8.7 kcal/mol, while compound QC6 showed the strongest interaction with a binding free energy of -8.9 kcal/mol. researchgate.net

Furthermore, docking studies on chloroquine analogs with antimicrobial properties have also supported in vitro findings, demonstrating a correlation between good binding affinity in simulations and observed biological activity. nih.gov These collective findings underscore the utility of molecular docking in predicting how this compound and its analogs interact with their respective biological targets, offering a foundational understanding of their mechanism of action.

Table 1: Molecular Docking Results for Quinoline-Acetamide Analogs against Protozoal Target

This table summarizes the binding free energies of selected quinoline-acetamide derivatives against the EhGalNAc lectin of E. histolytica.

Compound IDTarget ProteinBinding Free Energy (kcal/mol)Reference
QC4EhGalNAc lectin-8.7 researchgate.net
QC6EhGalNAc lectin-8.9 researchgate.net
Metronidazole (Standard)EhGalNAc lectinNot Reported in this Study researchgate.net

Molecular Dynamics Simulations for Assessing Binding Stability and Conformational Changes

Following the static predictions from molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex, assessing the stability of the predicted binding mode over time and revealing potential conformational changes.

In the investigation of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as PI3Kα inhibitors, MD simulations were performed to validate the stability of the docking poses. nih.gov The simulations, run over a specific time scale, confirmed that the identified hit compounds remained stably bound within the active site of PI3Kα. This stability is a critical indicator that the interactions predicted by docking are maintained in a more physiologically realistic, dynamic environment, reinforcing the credibility of the compounds as viable inhibitors. nih.gov The persistence of key hydrogen bonds and hydrophobic interactions throughout the simulation provides strong evidence for a stable binding hypothesis.

While specific MD simulation data for this compound itself is not extensively detailed in the reviewed literature, the studies on its close analogs provide a robust framework for understanding its likely behavior. The stability of the quinoline scaffold within a binding pocket, as demonstrated in the PI3Kα study, suggests that this compound would also form a stable complex, assuming a favorable initial binding pose. nih.gov These simulations are crucial for confirming that the ligand does not quickly dissociate from the target and for observing subtle changes in the protein or ligand conformation that might affect binding affinity and efficacy.

Identification of Key Amino Acid Residues and Interaction Hotspots at Protein Binding Sites

A critical outcome of mechanistic computational studies is the identification of specific amino acid residues that form key interactions with the ligand. These "hotspots" are crucial for the affinity and specificity of the binding.

For the 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives targeting PI3Kα, the docking and subsequent molecular dynamics simulations highlighted several key interactions within the ATP binding pocket. nih.gov Although the specific residues were not explicitly named in the abstract, the study confirmed that the binding mode involves a network of interactions typical for PI3Kα inhibitors, which generally includes hydrogen bonds with the hinge region (e.g., Val851) and interactions with the catalytic loop. The structure-activity relationship (SAR) data derived from these interactions provides a roadmap for future modifications to the acetamide scaffold to enhance potency. nih.gov

In the study of antiprotozoal quinoline-acetamide derivatives, docking against the E. histolytica EhGalNAc lectin revealed specific interactions. researchgate.net The quinoline and acetamide moieties of the analogs were found to engage with various residues in the binding site, likely through a combination of hydrogen bonds and hydrophobic interactions, contributing to the observed binding energies. researchgate.net

Similarly, studies on other quinoline-based compounds have successfully mapped interaction fingerprints. For instance, analysis of a ligand bound to Cyclin-dependent kinase 2 (CDK2) showed a detailed breakdown of interactions with specific amino acids, illustrating how different parts of the ligand contribute to binding. ebi.ac.uk While the ligand in that specific PDB entry is not this compound, the methodology is directly applicable. The analysis reveals percentages of interactions, such as hydrophobic, polar, and charged contacts, with residues like Leucine, Isoleucine, and Aspartic acid, which often form the binding pockets for kinase inhibitors.

Table 2: General Interaction Profile for Kinase Inhibitors with Quinoline Scaffolds

This table represents a generalized summary of typical amino acid interactions observed for quinoline-based inhibitors in kinase binding sites, based on common interaction patterns.

Interaction TypeCommonly Interacting Amino Acid ResiduesPotential Role in Binding
Hydrogen BondingAsp, Glu, Gln, Asn, Ser, Thr, Backbone C=O or N-HAnchors the ligand in the binding site; provides specificity.
Hydrophobic InteractionsLeu, Val, Ile, Ala, Phe, MetContributes to binding affinity by interacting with nonpolar regions of the ligand.
Pi-Stacking/AromaticPhe, Tyr, Trp, HisStabilizes the aromatic quinoline ring system within the binding pocket.

Preclinical Efficacy and Therapeutic Potential of N 4 Chloroquinolin 6 Yl Acetamide Derivatives

In Vitro Biological Efficacy Assessments

The versatility of the N-(4-chloroquinolin-6-yl)acetamide framework allows for the synthesis of a diverse library of derivatives, which have been rigorously tested against numerous pathogens and cell lines.

Antimicrobial Activity Against Bacterial Strains (e.g., Gram-Positive, Gram-Negative)

Quinoline (B57606) derivatives have demonstrated notable antimicrobial properties. For instance, a series of novel N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives were synthesized and screened for their inhibitory activities against various bacterial strains, including drug-resistant ones like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.gov One compound, in particular, was found to be active against VRE with a minimum inhibitory concentration (MIC) value of 4 µg/mL, which was significantly lower than that of vancomycin (B549263) (> 64 µg/mL). nih.gov

Another study focused on 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives. mdpi.com One of the synthesized compounds exhibited the highest effect against E. coli with a MIC of 7.812 µg/mL. mdpi.com Furthermore, certain 1,8-naphthyridine (B1210474) derivatives showed excellent activity against Gram-positive bacteria, particularly Streptococci, with their efficacy being comparable to ciprofloxacin (B1669076) and ofloxacin. mdpi.com

Antibacterial Activity of this compound Derivatives
Derivative ClassBacterial StrainActivity (MIC)Reference
N-methylbenzoindolo[3,2-b]-quinolineVancomycin-resistant Enterococcus faecium4 µg/mL nih.gov
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamideE. coli7.812 µg/mL mdpi.com
1,8-Naphthyridine derivativeStreptococciComparable to ciprofloxacin mdpi.com

Antifungal and Anticandidal Activity Against Fungal Strains

The antifungal potential of quinoline derivatives has also been explored. Fifteen 7-chloro-4-arylhydrazonequinolines were evaluated for their in vitro antifungal activity against eight oral fungi, including various Candida and Rhodutorula species. researchgate.netnih.gov Several of these compounds exhibited MIC and minimum fungicidal concentration (MFC) values comparable to the standard drug fluconazole. researchgate.netnih.gov Specifically, a derivative with a fluorine atom at the 2-position of the benzene (B151609) ring showed the highest activity with a MIC of 25 μg/mL and an MFC of 50 μg/mL against Candida albicans. researchgate.net

In a separate study, 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives were screened for their antimicrobial activity. mdpi.com One compound demonstrated the highest effect against C. albicans with a MIC of 31.125 µg/mL. mdpi.com Additionally, a series of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives were synthesized and tested against a clinical strain of Candida parapsilosis, showing MICs ranging from 19.36 µM to 89.38 µM. journalajocs.com

Antifungal and Anticandidal Activity of this compound Derivatives
Derivative ClassFungal StrainActivity (MIC)Reference
7-chloro-4-arylhydrazonequinolineCandida albicans25 µg/mL researchgate.net
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamideCandida albicans31.125 µg/mL mdpi.com
(6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrileCandida parapsilosis19.36 µM - 89.38 µM journalajocs.com

Antituberculosis Activity Against Mycobacterial Strains

Derivatives of this compound have shown significant promise as antituberculosis agents. A study on 2-(quinoline-4-yloxy)acetamide derivatives identified compounds with potent bacteriostatic effects on the intracellular growth of the Mycobacterium tuberculosis H37Rv reference strain, with MIC values of 1.8 µM and 0.3 µM. nih.gov These compounds also showed selective activity against drug-sensitive and multidrug-resistant MTB strains. nih.gov

Further research into quinolone derivatives identified compounds with MIC values in the range of 1.2–3 μg/mL against the M. tuberculosis H37Rv strain and excellent activity against a tested multidrug-resistant TB strain. rsc.org Another study reported on 2-(quinoline-4-yloxy)acetamides with submicromolar MICs against both drug-sensitive and drug-resistant M. tuberculosis strains. nih.gov For instance, one compound inhibited the H37Rv strain with a MIC value of 0.09 μM. nih.gov

The in vitro activities of cloxyquin (5-chloroquinolin-8-ol) against 150 clinical isolates of M. tuberculosis, including multidrug-resistant strains, showed MICs ranging from 0.062 to 0.25 μg/ml. nih.gov

Antituberculosis Activity of this compound Derivatives
Derivative ClassMycobacterial StrainActivity (MIC)Reference
2-(quinoline-4-yloxy)acetamideM. tuberculosis H37Rv0.3 µM nih.gov
Quinolone derivativeM. tuberculosis H37Rv1.2–3 µg/mL rsc.org
2-(quinoline-4-yloxy)acetamideM. tuberculosis H37Rv0.09 µM nih.gov
Cloxyquin (5-chloroquinolin-8-ol)M. tuberculosis (clinical isolates)0.062 - 0.25 µg/ml nih.gov

Antiprotozoal and Antimalarial Activity Against Plasmodium falciparum

Chloroquinoline-acetamide hybrids have emerged as promising antiprotozoal agents. rsc.orgdntb.gov.ua A series of 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives were synthesized and screened in vitro against the 3D7 strain of P. falciparum. rsc.org All tested compounds inhibited the in vitro growth of P. falciparum, with IC50 values ranging from 0.30 to 33.52 μM. rsc.org Two compounds, A22 and A25, were identified as the most active antimalarial derivatives. rsc.org

Another study evaluated twenty-seven chloroquine (B1663885) acetamide (B32628) hybrids against the Plasmodium falciparum NF54 chloroquine-sensitive strain, all of which possessed antimalarial activity with an IC50 range of 1.29 – 53.98 μM. africanjournalofbiomedicalresearch.com

Antimalarial Activity of this compound Derivatives
Derivative ClassPlasmodium falciparum StrainActivity (IC50)Reference
2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide3D70.30–33.52 μM rsc.org
Chloroquine acetamide hybridNF541.29 – 53.98 μM africanjournalofbiomedicalresearch.com

In Vitro Antiproliferative and Cytotoxic Activity Against Various Cancer Cell Lines (e.g., Lung, HeLa, Colorectal, Breast, MCF-7, HepG2, HCT-116)

The anticancer potential of this compound derivatives has been extensively investigated against a panel of human cancer cell lines.

A series of 4-aminoquinoline (B48711) derivatives were examined for their cytotoxic effects on human breast tumor cell lines MCF7 and MDA-MB468. nih.gov One compound, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was particularly potent against MDA-MB 468 cells. nih.gov Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, showed more potent effects on MCF-7 cells compared to chloroquine. nih.gov

Novel acetylenic thioquinolines were evaluated for antiproliferative activity against human cancer cell lines including SW707 (colorectal), CCRF/CEM (leukemia), and T47D (breast). nih.gov Derivatives containing a 4-chloro-2-butynyl substituent exhibited potent activity, with some compounds having ID50 values ranging from 0.4 to 3.8 μg/ml. nih.gov

A study on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives against Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines revealed that a compound with an ortho chlorine moiety on the phenyl ring was the most active derivative against Hela cells (IC50 = 1.3±0.14 µM). ijcce.ac.irijcce.ac.ir

Furthermore, a series of 7-chloro-(4-thioalkylquinoline) derivatives were investigated for cytotoxic activity against eight human cancer cell lines, including HCT116 (colorectal cancer). mdpi.com Sulfonyl N-oxide derivatives were found to be the most efficient against the HCT116 cell line, with IC50 values ranging from 1.99–4.9 µM. mdpi.com

Antiproliferative Activity of this compound Derivatives
Derivative ClassCancer Cell LineActivity (IC50/ID50)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB 468 (Breast)Potent nih.gov
butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)More potent than chloroquine nih.gov
Acetylenic thioquinolineSW707 (Colorectal), T47D (Breast)0.4 - 3.8 µg/ml nih.gov
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) AcetamideHeLa (Cervical)1.3±0.14 µM ijcce.ac.irijcce.ac.ir
7-chloro-(4-thioalkylquinoline) sulfonyl N-oxideHCT116 (Colorectal)1.99–4.9 µM mdpi.com

Selectivity Assessment Against Non-Target Cellular Models (e.g., normal human embryonic kidney cells, WI38 normal cells, brine shrimp lethality)

A crucial aspect of preclinical drug development is assessing the selectivity of compounds for their intended targets over non-target cells to minimize potential toxicity.

In the study of chloroquine acetamide hybrids for antimalarial activity, the derivatives showed a good safety profile with low toxicity to human embryonic kidney epithelial cells, with an average inhibition of 1.93-53.85%, and minimal lethality to brine shrimp (0-4.7%). africanjournalofbiomedicalresearch.com

Similarly, quinolone derivatives identified for their antituberculosis activity were found to be non-toxic toward A549 and Vero cells at concentrations greater than 100 and 50 μg/mL, respectively. rsc.org

A series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives with anti-tuberculosis activity were screened against human embryonic kidney cells to assess their potential cytotoxicity. researchgate.net The compounds with MIC values ≤ 12.5 μg/mL showed less toxicity towards normal cells, with a selectivity index value of ≥ 11. researchgate.net

Selectivity Assessment of this compound Derivatives
Derivative ClassNon-Target ModelResultReference
Chloroquine acetamide hybridHuman embryonic kidney epithelial cellsLow toxicity (% inhibition average: 1.93-53.85%) africanjournalofbiomedicalresearch.com
Chloroquine acetamide hybridBrine shrimpMinimal lethality (0-4.7%) africanjournalofbiomedicalresearch.com
Quinolone derivativeA549 and Vero cellsNon-toxic (>100 and >50 μg/mL, respectively) rsc.org
1,8-naphthyridine-3-carbonitrileHuman embryonic kidney cellsSelectivity index ≥ 11 researchgate.net

In Vivo Efficacy Studies in Preclinical Animal Models

The translation of in vitro activity to in vivo efficacy is a critical step in the drug discovery pipeline. For derivatives of this compound, preclinical animal models provide the first glimpse into their potential therapeutic utility in a complex biological system.

Antitumor Efficacy in Tumor-Bearing Murine Models (e.g., Ehrlich Ascites Carcinoma)

While specific in vivo studies on this compound in the Ehrlich Ascites Carcinoma (EAC) model are not extensively documented in publicly available literature, research on structurally related quinoline and quinazoline (B50416) derivatives provides compelling evidence for the potential of this chemical class. The EAC model, a rapidly growing transplantable tumor model in mice, is frequently used to evaluate the antitumor potential of new chemical entities.

Studies on other heterocyclic compounds bearing resemblance to the quinoline core have demonstrated significant antitumor effects in the EAC model. For instance, certain 9-aminoacridine (B1665356) derivatives have been shown to effectively reduce tumor volume and the viability of tumor cells in mice bearing Ehrlich ascites carcinoma. nih.gov In one study, treatment with a 9-aminoacridine derivative at doses of 25 and 50 mg/kg resulted in a significant decrease in tumor volume compared to the control group. nih.gov Similarly, quinazoline analogues, which share a bicyclic heterocyclic system with quinolines, have also been evaluated in the EAC model. Treatment with a specific quinazoline derivative was found to restore hematological parameters and enhance the mean survival time in tumor-bearing mice. nih.gov Another study on imidazolyl-(4-oxoquinazolin-3(4H)-yl)-acetamides demonstrated significant antitumor activity against EAC. nih.gov These findings for structurally related compounds suggest that the this compound scaffold warrants investigation in similar in vivo cancer models.

A novel quinoline derivative, designated 91b1, has demonstrated a significant reduction in tumor size in a nude mice xenograft model, further underscoring the in vivo anticancer potential of this class of compounds. nih.gov

Table 1: Representative In Vivo Antitumor Activity of Structurally Related Compounds in Murine Models

Compound ClassAnimal ModelKey FindingsReference
9-Aminoacridine derivativeEhrlich Ascites CarcinomaSignificant reduction in tumor volume and cell viability. nih.gov
Quinazoline analogueEhrlich Ascites CarcinomaRestoration of hematological parameters and increased mean survival time. nih.gov
Imidazolyl-(4-oxoquinazolin-3(4H)-yl)-acetamideEhrlich Ascites CarcinomaSignificant antitumor activity. nih.gov
Quinoline derivative (91b1)Nude Mice XenograftSignificant reduction in tumor size. nih.gov

Impact on Pathogen Life Cycles through Morphological and Developmental Studies (e.g., Plasmodium falciparum schizonticidal activity)

The 4-aminoquinoline scaffold is the foundation for several well-established antimalarial drugs, most notably chloroquine. These compounds are known to exert their effect during the intraerythrocytic stage of the Plasmodium falciparum life cycle, specifically targeting the mature trophozoite and schizont stages. The schizonticidal activity is of particular importance as it prevents the rupture of infected red blood cells and the subsequent invasion of new erythrocytes, thereby halting the progression of clinical malaria.

Derivatives of 4-aminoquinoline are known to be active against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov The mechanism of action is widely believed to involve the inhibition of hemozoin formation in the parasite's food vacuole. The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are thought to interfere with this detoxification process, leading to the accumulation of toxic heme and subsequent parasite death. nih.gov

Mechanistic Correlation with Preclinical Outcomes

Understanding the molecular mechanisms by which a compound exerts its therapeutic effect is crucial for its development as a drug. For this compound derivatives, their preclinical efficacy is likely rooted in their ability to interact with specific molecular targets, leading to the observed cellular and organismal effects.

Establishing Relationships Between Enzyme Inhibition, Molecular Interactions, and Observed Cellular/Organismal Effects

The biological activity of quinoline derivatives is often attributed to their ability to inhibit various enzymes. globalresearchonline.net In the context of cancer, these compounds have been investigated as inhibitors of topoisomerases, proteasomes, and proteins involved in tubulin polymerization. globalresearchonline.net For instance, some quinoline derivatives act as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis. researchgate.net The relationship between the chemical structure and the inhibitory activity of quinoline derivatives has been a subject of study, with findings suggesting that the presence and position of certain substituents on the quinoline ring can significantly influence their potency. researchgate.netpharmacy180.comnih.gov

In the realm of antimalarial activity, the primary molecular interaction for 4-aminoquinolines is the inhibition of heme polymerization, as previously mentioned. This interaction directly leads to the death of the parasite. The basicity of the side chain of 4-aminoquinolines is a critical factor for their accumulation in the acidic food vacuole of the parasite, a key step in their mechanism of action. nih.gov

Investigation of Synergistic Effects with Established Therapeutic Agents (e.g., quinine)

The combination of therapeutic agents is a common strategy to enhance efficacy, overcome drug resistance, and reduce toxicity. The potential for synergistic interactions between this compound derivatives and established drugs like quinine (B1679958) is an important area of investigation.

In the context of malaria, some analogues of quinine have shown improved activity against chloroquine-resistant strains of P. falciparum. nih.gov The structural similarities between this compound and other 4-aminoquinolines suggest the possibility of synergistic or additive effects when combined with quinine or other antimalarials with different mechanisms of action. Such combinations could be particularly effective against drug-resistant parasite strains.

Future Research Trajectories for this compound as a Therapeutic Lead

The preclinical data, largely extrapolated from structurally related compounds, suggests that this compound and its derivatives represent a promising scaffold for the development of new anticancer and antimalarial agents. However, further focused research is necessary to fully elucidate their therapeutic potential.

Future research should prioritize the synthesis and in vivo evaluation of this compound and a focused library of its derivatives in the Ehrlich Ascites Carcinoma model to obtain direct evidence of their antitumor efficacy. Detailed dose-response studies and comparisons with standard chemotherapeutic agents would be essential.

In the context of malaria, specific in vitro studies are needed to determine the schizonticidal activity of this compound against a panel of chloroquine-sensitive and -resistant P. falciparum strains. These studies should be complemented by detailed morphological and ultrastructural analysis to confirm its impact on parasite development.

Mechanistic studies should aim to identify the specific molecular targets of this compound. This would involve screening against a panel of relevant enzymes (e.g., kinases, topoisomerases for cancer; plasmepsins for malaria) and biophysical studies to characterize its interaction with these targets.

Finally, comprehensive studies on the synergistic effects of this compound derivatives with existing anticancer and antimalarial drugs are warranted. Identifying effective drug combinations could provide new therapeutic strategies with improved outcomes. The repurposing of antimalarial drugs for cancer therapy is an area of growing interest, and further investigation into the dual-action potential of this compound class is highly encouraged. technologynetworks.com

Development of Advanced Analogs with Enhanced Potency, Selectivity, and Desired Pharmacological Profiles

The core this compound structure has been systematically modified to generate advanced analogs with improved potency, selectivity, and pharmacological properties. These efforts have led to the discovery of compounds with promising activity across a range of diseases.

A notable strategy in analog development is molecular hybridization, which involves combining the quinoline scaffold with other pharmacologically active moieties. For instance, the synthesis of a novel 4-amino-7-chloroquinoline-based 1,2,3-triazole hybrid has been reported. This approach aims to broaden the structural diversity and enhance the biological activities of the parent compound.

Furthermore, the exploration of 2-(quinolin-4-yloxy)acetamide derivatives has yielded compounds with potent antimycobacterial activity. Through a scaffold-hopping strategy inspired by the drug candidate telacebec (B1166443), researchers have synthesized a series of these acetamides. Subtle modifications to the molecular volume and electronic properties of these analogs have been shown to significantly alter their activity, with some derivatives demonstrating the ability to inhibit the in vitro growth of Mycobacterium tuberculosis at submicromolar concentrations, with Minimum Inhibitory Concentration (MIC) values as low as 0.02 μM. nih.gov

The development of N-substituted acetamide derivatives has also led to the identification of potent antagonists for the P2Y14 receptor. One such antagonist, compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), exhibited a high binding affinity with an IC50 of 0.6 nM and demonstrated favorable bioavailability. nih.gov

Another area of development involves the synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides. A series of eighteen derivatives were synthesized and showed distinct antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. mdpi.com

These examples underscore the versatility of the this compound scaffold and the power of medicinal chemistry strategies in generating advanced analogs with enhanced therapeutic potential.

Table 1: Examples of this compound Derivatives and their Potency

Derivative ClassExample CompoundTargetPotency (IC50/MIC)Therapeutic Area
2-(Quinolin-4-yloxy)acetamides8a, 8b, 8c, 8jMycobacterium tuberculosis≤ 0.02 μMAntimycobacterial
N-Substituted AcetamidesI-17P2Y14 Receptor0.6 nMAnti-inflammatory
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesCompound 19HCT-1165.3 µMAnticancer
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesCompound 21HCT-1164.9 µMAnticancer

Exploration of Novel Biological Targets and Broader Therapeutic Applications for the Scaffold

Research into this compound and its derivatives has unveiled a wide spectrum of biological targets and, consequently, a broad range of potential therapeutic applications. The inherent versatility of the quinoline ring system allows for interactions with various biomolecules, leading to diverse pharmacological effects.

Anticancer Activity: A significant area of investigation has been the anticancer potential of this scaffold. Derivatives have been shown to target multiple key players in cancer progression. For example, docking-based virtual screening led to the discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel inhibitors of PI3Kα, a crucial enzyme in cell signaling and growth. nih.gov Other quinazoline-based acetamide derivatives have been synthesized and evaluated as multi-kinase inhibitors, targeting both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical in tumor angiogenesis and proliferation.

Antimicrobial and Antiviral Activity: The quinoline core is historically associated with antimalarial drugs, and derivatives of N-(4-aminoquinolin-6-yl)acetamide continue to be explored for this purpose. Their mechanism of action is believed to involve the inhibition of β-hematin formation in the malaria parasite. Beyond malaria, as mentioned previously, 2-(quinolin-4-yloxy)acetamide derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, likely by targeting the cytochrome bc1 complex. nih.gov In the antiviral realm, a derivative, 4-((7-chloroquinolin-4-yl)amino)phenol, was designed and synthesized as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). Furthermore, molecular docking studies have suggested that certain quinoline derivatives could act as inhibitors of HIV reverse transcriptase. nih.gov

Anti-inflammatory Activity: The discovery of N-substituted acetamide derivatives as potent and selective antagonists of the P2Y14 receptor highlights the potential of this scaffold in treating inflammatory diseases such as gout. nih.gov The P2Y14 receptor is involved in inflammatory processes, and its inhibition can modulate the immune response.

Other Potential Applications: The structural similarity of some derivatives to known pharmacophores suggests even broader therapeutic possibilities. For instance, the acetamide side chain is a common feature in various approved drugs, and its modification can influence metabolic stability and target binding.

Table 2: Biological Targets and Therapeutic Applications of this compound Derivatives

Therapeutic AreaBiological TargetDerivative Class
AnticancerPI3Kα2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamides
AnticancerVEGFR-2, EGFRN-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamides
Antimalarialβ-Hematin FormationN-(4-aminoquinolin-6-yl)acetamide derivatives
AntimycobacterialCytochrome bc1 complex2-(Quinolin-4-yloxy)acetamides
Antiviral (SARS-CoV-2)Main Protease (Mpro)4-((7-chloroquinolin-4-yl)amino)phenol
Antiviral (HIV)Reverse TranscriptaseChloro- and bromo-substituted quinolines
Anti-inflammatoryP2Y14 ReceptorN-substituted acetamides

Integration of Multi-Omics Data for a More Comprehensive Mechanistic Understanding

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic understanding of the mechanisms of action of drug candidates like this compound derivatives. While specific multi-omics studies on this particular scaffold are still emerging, the application of these approaches in drug discovery provides a clear roadmap for future research.

Integrated multi-omics analysis can provide a more complete picture of a drug's effects on cellular physiology than any single omics approach alone. semanticscholar.org For instance, by combining transcriptomic and proteomic data, researchers can identify not only the genes whose expression is altered by a compound but also the resulting changes in protein levels, providing a more direct link to cellular function. Metabolomics, which analyzes the complete set of small-molecule metabolites, can reveal the downstream functional consequences of these changes. semanticscholar.org

Chemical proteomics is a powerful tool for identifying the direct protein targets of a bioactive compound. nih.gov This technique can be used to pull down and identify proteins that bind to a derivatized version of the this compound scaffold, thereby confirming its intended targets and potentially uncovering novel off-target effects.

In the context of this compound derivatives, a multi-omics approach could be used to:

Elucidate complex mechanisms of action: By observing the global changes in gene expression, protein levels, and metabolite profiles in cells treated with these compounds, researchers can construct detailed models of their signaling pathways and cellular effects.

Identify biomarkers of response: Multi-omics data can help identify molecular signatures that predict which patients are most likely to respond to a particular drug, paving the way for personalized medicine.

Uncover mechanisms of resistance: By comparing the omics profiles of drug-sensitive and drug-resistant cells, it may be possible to identify the molecular changes that lead to resistance, enabling the development of strategies to overcome it.

While the direct application of multi-omics to this compound is a future direction, the insights gained from such studies will be invaluable for a more comprehensive mechanistic understanding and for accelerating the clinical development of these promising compounds.

Application of Advanced Computational Design and Optimization Strategies in Drug Discovery

Advanced computational methods are playing an increasingly pivotal role in the discovery and optimization of novel therapeutics, and the development of this compound derivatives is no exception. These in silico techniques allow for the rational design of molecules with improved properties, saving time and resources compared to traditional trial-and-error approaches.

Molecular Docking: A widely used computational tool is molecular docking, which predicts the preferred orientation of a molecule when bound to a target protein. This method has been instrumental in understanding the binding modes of this compound derivatives with their respective targets. For example, docking studies have been used to visualize the interactions of quinoline derivatives with the active sites of HIV reverse transcriptase nih.gov, PI3Kα nih.gov, and various microbial enzymes. These studies provide valuable insights into the key amino acid residues involved in binding, guiding the design of new analogs with enhanced affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties that are important for activity, QSAR models can be used to predict the potency of virtual compounds before they are synthesized. In one instance, an Artificial Neural Network (ANN)-based QSAR model was developed to predict the IC50 values of chloroquine analogs as potential SARS-CoV-2 Mpro inhibitors, leading to the identification of 4-((7-chloroquinolin-4-yl)amino)phenol as a promising candidate.

Virtual Screening: Virtual screening is a computational technique that involves the high-throughput docking of large libraries of virtual compounds against a target protein. This approach allows for the rapid identification of potential hit compounds from vast chemical spaces. Docking-based virtual screening was successfully employed to discover novel 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as PI3Kα inhibitors. nih.gov

Scaffold Hopping: Computational approaches can also be used to identify novel chemical scaffolds that can mimic the biological activity of a known compound. This "scaffold hopping" strategy was used in the development of 2-(quinolin-4-yloxy)acetamides with antimycobacterial activity, where the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold of telacebec was computationally replaced with the 2-(quinolin-4-yloxy)acetamide system. nih.gov

The integration of these advanced computational design and optimization strategies into the drug discovery pipeline has proven to be a powerful approach for accelerating the development of novel this compound derivatives with enhanced therapeutic potential.

Q & A

Q. What are the standard synthetic routes for N-(4-chloroquinolin-6-yl)acetamide, and how are intermediates characterized?

The synthesis typically involves coupling chloro-substituted quinoline derivatives with acetamide groups. For example, highlights a related compound, 2-chloro-N-(4-fluorophenyl)acetamide, synthesized via nucleophilic substitution, followed by crystallographic validation of intramolecular hydrogen bonds and packing interactions . Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) for functional group confirmation.
  • X-ray crystallography to resolve bond lengths/angles and intermolecular interactions (e.g., C–H···O and N–H···O bonds) .
  • Melting point analysis (e.g., 155–162°C for structurally similar acetamides) .

Q. How are purity and stability assessed for this compound in experimental settings?

  • High-Performance Liquid Chromatography (HPLC) is used to detect related substances. For example, describes a protocol where a solution of N-(3-hydroxyphenyl)acetamide is analyzed with acetonitrile/water mobile phases to identify impurities .
  • Thermogravimetric Analysis (TGA) evaluates thermal stability, particularly for compounds with reported decomposition risks .

Advanced Research Questions

Q. What methodological challenges arise in optimizing the yield of this compound synthesis?

Low yields (2–5%) are common in multi-step syntheses of chloroacetamide derivatives, as seen in for a quinazoline-based compound. Key strategies include:

  • Catalyst screening (e.g., palladium-based catalysts for coupling reactions).
  • Solvent optimization (e.g., polar aprotic solvents like DMF to enhance reactivity).
  • Stepwise intermediate purification to reduce side-product formation .

Q. How can computational modeling resolve contradictions in spectroscopic data for structural elucidation?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. demonstrates the use of density functional theory (DFT) to validate crystallographic data and predict hydrogen-bonding patterns . Tools like Gaussian or Schrödinger Suite can simulate spectral profiles and compare them with experimental results.

Q. What safety protocols are critical for handling this compound given its potential hazards?

  • Ventilation : Use fume hoods to avoid inhalation, as recommended for structurally related acetamides with toxic or irritant properties .
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact .
  • Storage : In airtight containers, away from moisture and heat, to prevent decomposition .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • In vitro assays : Screen for antimicrobial or anticancer activity using cell lines (e.g., MTT assay). emphasizes using validated protocols for preliminary pharmacological studies .
  • Structure-Activity Relationship (SAR) : Modify the quinoline or acetamide moieties and compare bioactivity, as seen in for kinase inhibitors .

Q. What analytical techniques are recommended for detecting degradation products of this compound under varying pH conditions?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) identifies hydrolytic or oxidative byproducts.
  • pH-stability profiling : Incubate the compound in buffers (pH 1–13) and monitor degradation via UV-Vis spectroscopy .

Data Conflict Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

  • Reproducibility checks : Replicate synthesis and characterization under controlled conditions (e.g., solvent purity, heating rates).
  • Cross-lab validation : Collaborate with independent labs to verify data, as done in for a dichlorophenyl-acetamide derivative .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (temperature, pH).
  • Design of Experiments (DoE) : Statistically optimize variables like stoichiometry and reaction time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.